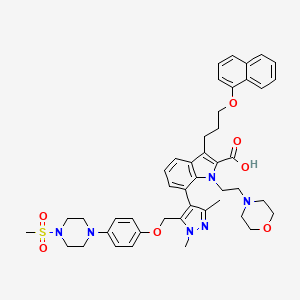![molecular formula C11H16N4S B13050842 N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core substituted with butyl and methyl groups. The compound’s molecular formula is C11H14N4S, and it has a molecular weight of 236.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine precursors with butyl and methyl substituents. One common method includes the acid-catalyzed chemo-selective substitution of the thieno[3,2-D]pyrimidine ring with various amines . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid (HCl) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted derivatives .
Applications De Recherche Scientifique
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s antitumor activity may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine: A potent dual TLR7/TLR8 agonist with immunomodulatory properties.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Another heterocyclic compound with potential antitumor activity.
Uniqueness
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of the thieno[3,2-D]pyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Propriétés
Formule moléculaire |
C11H16N4S |
|---|---|
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
4-N-butyl-6-methylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-3-4-5-13-10-9-8(6-7(2)16-9)14-11(12)15-10/h6H,3-5H2,1-2H3,(H3,12,13,14,15) |
Clé InChI |
CFCNNIMVGYXBOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=NC2=C1SC(=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)






![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)


